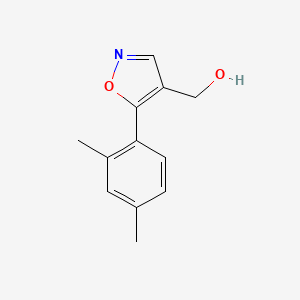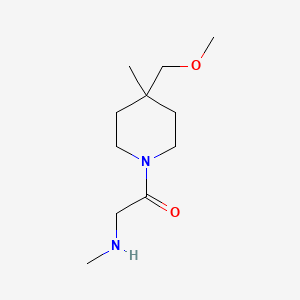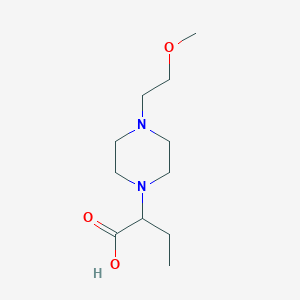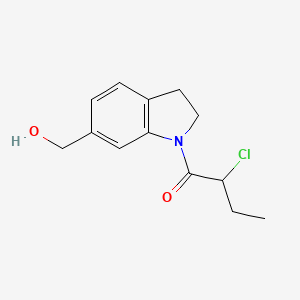
2-氯-1-(6-(羟甲基)吲哚-1-基)丁烷-1-酮
描述
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one is a versatile chemical compound utilized in diverse scientific research for its unique properties and potential applications. It is a novel indolyl derivative .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one can be found in various databases . It has the molecular formula C13H16ClNO2 .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one can be found in various databases .科学研究应用
新型结构类抗炎化合物
Goudie 等人(1978 年)的研究探索了一系列与 4-(6-甲氧基-2-萘基)丁烷-2-酮结构相似的化合物,表现出抗炎活性。这些化合物在棉球肉芽肿方法中显示出有效性,突出了它们作为抗炎剂的潜力 Goudie 等人,1978。
靛红衍生物的合成和生物活性
Bargavi 等人(2021 年)合成了三种靛红衍生物并表征了它们,检查了它们的量子化学参数和对细菌和真菌菌株的生物活性。该研究表明靛红衍生物具有多种生物学应用,包括抗菌特性 Bargavi 等人,2021。
靛红衍生物的细胞毒活性
Reddy 等人(2013 年)合成了一系列靛红衍生物,并评估了它们对各种癌细胞系的细胞毒活性,鉴定了具有显着体外细胞毒活性的化合物。这项研究证明了靛红衍生物在癌症治疗中的潜力 Reddy 等人,2013。
使用改性氢化铝锂的不对称还原
Brown 等人(1991 年)报道了使用 N,N-二烷基衍生的 (R)-(-)-2-氨基丁烷-1-醇改性氢化铝锂不对称还原酮。这项研究促进了有机合成领域的发展,特别是在还原中实现高对映体过剩 Brown 等人,1991。
作用机制
Target of Action
The compound “2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one” contains an indole nucleus, which is a common structure in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with high affinity to multiple receptors, which can modulate signal transduction pathways. The interaction with enzymes such as kinases and phosphatases can lead to alterations in phosphorylation states of target proteins, thereby affecting cellular processes .
Cellular Effects
The effects of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. This binding can result in changes in the conformation of these biomolecules, affecting their activity. For instance, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation of target proteins and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can affect metabolic flux and alter the levels of metabolites, influencing cellular energy production and biosynthesis. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound can be transported across cell membranes through active or passive mechanisms, and its distribution can influence its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization of the compound can also influence its stability and degradation .
属性
IUPAC Name |
2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-6-5-10-4-3-9(8-16)7-12(10)15/h3-4,7,11,16H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNYAXUTBMINHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2=C1C=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)
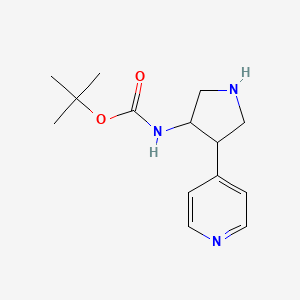
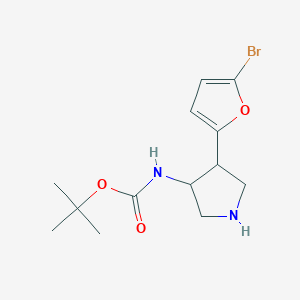
![2-(Hydroxymethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478351.png)

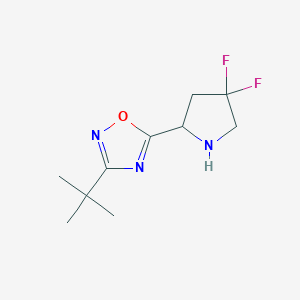
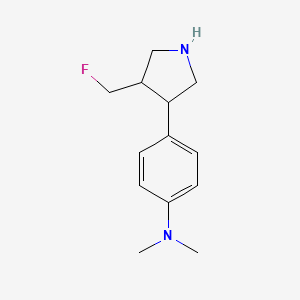
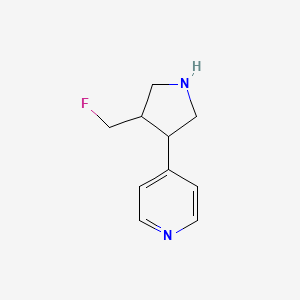

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
